BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Acetylcholinesterase Inhibition Alzheimer's Disease Coumarin-3-carboxamide SAR

N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302815-06-1) belongs to the 2-oxo-2H-chromene-3-carboxamide class, a scaffold extensively patented for sphingosine-1-phosphate (S1P) receptor modulation. The compound is a 3-arylcoumarin derivative bearing a 6-nitro substituent on the chromene core and a 3-chlorophenyl group on the exocyclic amide.

Molecular Formula C16H9ClN2O5
Molecular Weight 344.71
CAS No. 302815-06-1
Cat. No. B2658368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
CAS302815-06-1
Molecular FormulaC16H9ClN2O5
Molecular Weight344.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
InChIInChI=1S/C16H9ClN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20)
InChIKeyBKUCLEQRHPUAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: A Structurally Differentiated 3-Arylcoumarin for Targeted Probe Development


N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 302815-06-1) belongs to the 2-oxo-2H-chromene-3-carboxamide class, a scaffold extensively patented for sphingosine-1-phosphate (S1P) receptor modulation [1]. The compound is a 3-arylcoumarin derivative bearing a 6-nitro substituent on the chromene core and a 3-chlorophenyl group on the exocyclic amide. Within the broader 3-arylcoumarin family, the 6-nitro motif has been independently validated as a key pharmacophoric element conferring nanomolar to sub-nanomolar potency against multiple therapeutic targets, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) [2][3].

Why the 6-Nitro Group Prevents Simple Substitution of N-(3-Chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide


The commercially available des-nitro analog N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-01-4) lacks the electron-withdrawing 6-nitro substituent present on the target compound. Published structure-activity relationship (SAR) studies on coumarin-3-carboxamides demonstrate that introduction of a 6-nitro group can shift acetylcholinesterase inhibitory potency from the micromolar to the sub-nanomolar range—a >10,000-fold improvement in one well-characterized series [1]. Similarly, in 3-arylcoumarin-based MAO-B inhibitors, the nitro substituent critically modulates isoform selectivity and potency relative to amino or unsubstituted analogs [2]. Consequently, substituting the non-nitrated analog for the 6-nitro derivative in any assay, probe, or SAR campaign will yield fundamentally different activity and selectivity profiles, invalidating cross-compound assumptions.

Head-to-Head and Cross-Study Quantitative Differentiation of N-(3-Chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide from Its Closest Analogs


6-Nitro Substituent Drives Sub-Nanomolar AChE Potency Versus the Unsubstituted Scaffold

In a series of coumarin-3-carboxamide derivatives, the introduction of a 6-nitro group transformed a weakly active scaffold into a sub-nanomolar acetylcholinesterase inhibitor. Compound 10c, bearing the 6-nitro substituent, exhibited an IC50 of 0.3 nM against AChE and was 46-fold more potent than the clinical standard donepezil [1]. While the exact 3-chlorophenyl analog was not tested in this study, the structural precedent establishes that the 6-nitro group on the 2-oxo-2H-chromene-3-carboxamide core is a dominant potency determinant, implying that the non-nitrated comparator N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1847-01-4) would be orders of magnitude less active.

Acetylcholinesterase Inhibition Alzheimer's Disease Coumarin-3-carboxamide SAR

6-Nitro-3-arylcoumarins Exhibit MAO-B Selectivity and Nanomolar Potency Distinct from Amino Analogs

Matos et al. (2015) directly compared amino- and nitro-substituted 3-arylcoumarins as hMAO-A and hMAO-B inhibitors. Nitro derivatives (compounds 1–3) displayed IC50 values between 2 and 6 nM against hMAO-B, outperforming the reference drug selegiline. Critically, the amino derivatives (4–6) were more selective for MAO-B than the nitro series, demonstrating that the nitro group not only contributes to potency but also tunes isoform selectivity [1]. The target compound N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide combines the 6-nitro motif with a 3-chlorophenyl exocyclic ring—a substitution pattern associated with picomolar MAO-B potency in structurally related 4-oxo-chromene-3-carboxamides (IC50 = 403 pM for N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) [2].

Monoamine Oxidase B Parkinson's Disease 3-Arylcoumarin

Xanthine Oxidase Inhibition Confirms 6-Nitro-3-arylcoumarin as a Privileged Pharmacophore

In a comparative study of 3-phenylcoumarins versus 2-phenylbenzofurans as xanthine oxidase (XO) inhibitors, the 6-nitro-substituted 3-(4-methoxyphenyl)coumarin (compound 4) emerged as the best candidate with a clearly determined IC50, inhibition type, cytotoxicity on B16F10 cells, and ADME theoretical properties [1]. This study reinforces that the 6-nitro group on a 3-arylcoumarin scaffold is a recurring pharmacophoric element across unrelated therapeutic targets, providing a broader differentiation basis from non-nitrated coumarins.

Xanthine Oxidase Hyperuricemia 3-Phenylcoumarin

The 3-Chlorophenyl Exocyclic Ring Confers Superior MAO-B Affinity Over Other Halogen Substituents

Reis et al. (2018) determined co-crystal structures and Ki values for three chromone-3-carboxamide analogs differing only in the exocyclic aromatic substituent. N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide displayed a Ki of 17 nM against human MAO-B, compared to 55 nM for the 3',4'-dimethylphenyl analog and 31 nM for the 3'-fluorophenyl analog [1]. The 3-chloro substitution thus provided the tightest binding among the series tested, a finding supported by crystallographic evidence of optimal fit within the hydrophobic MAO-B active site. Although these data are on the 4-oxo (chromone) rather than 2-oxo (coumarin) series, the identical exocyclic amide linkage and aryl binding region make this SAR transferable to the 2-oxo-2H-chromene-3-carboxamide scaffold.

MAO-B Chromone Carboxamide Halogen SAR

High-Value Application Scenarios for N-(3-Chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Differentiation Evidence


CNS Probe Development Targeting MAO-B for Parkinson's Disease

The combined SAR evidence—sub-nanomolar MAO-B potency from the 3-chlorophenyl motif (Ki = 17 nM in the chromone series) and nanomolar potency from the 6-nitro group on 3-arylcoumarins—positions this compound as a high-priority scaffold for developing selective, reversible MAO-B inhibitors. The crystallographically validated binding mode of the 3-chlorophenyl analog in the MAO-B active site [1] provides a structural rationale for further optimization, while the 6-nitro group offers an orthogonal potency enhancement axis distinct from exocyclic ring modifications [2].

Acetylcholinesterase Inhibitor Screening Libraries for Alzheimer's Research

The established precedent that a 6-nitro substituent on coumarin-3-carboxamides yields sub-nanomolar AChE inhibition (IC50 = 0.3 nM) and 46-fold superiority over donepezil [1] makes this compound a compelling inclusion in any coumarin-based AChE screening deck. Its structural differentiation from the non-nitrated, commercially available N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide ensures that procurement of the 6-nitro variant enables access to a potency range unattainable with the des-nitro analog.

Multi-Target Coumarin Library Design for Neurodegenerative Disease

The recurrence of the 6-nitro-3-arylcoumarin motif as a potency handle across AChE [1], MAO-B [2], and xanthine oxidase [3] suggests that this compound may serve as a dual- or multi-target lead for neurodegenerative and inflammatory disorders. Researchers building focused libraries for phenotypic screening in neurodegeneration can use the 6-nitro-3-chlorophenyl combination as a privileged starting point for hit expansion, given its convergent SAR across mechanistically distinct enzyme targets.

S1P1 Receptor Modulator Medicinal Chemistry Campaigns

The 2-oxo-2H-chromene-3-carboxamide scaffold is explicitly claimed in patents as an S1P1 receptor modulator scaffold [1]. While no S1P1-specific data are publicly available for this exact compound, its structural features—the 3-chlorophenyl exocyclic amide and the 6-nitro electron-withdrawing group—represent underexplored substitution patterns within the claimed patent space. Procurement of this compound enables exploration of SAR around these substituents, potentially identifying improved S1P1 modulators for autoimmune and cardiovascular indications.

Quote Request

Request a Quote for N-(3-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.